molecular formula C16H9N5O B8114621 9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B8114621
M. Wt: 287.28 g/mol
InChI Key: XLOXSIKLUAMDGU-UHFFFAOYSA-N
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Description

9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is part of the indeno[1,2-b]pyrazine family, which is characterized by a fused ring system that includes both indene and pyrazine moieties. The presence of the prop-2-enoxyimino group adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of deubiquitinating enzymes (DUBs). By inhibiting these enzymes, it prevents the removal of ubiquitin from protein substrates, leading to the accumulation of ubiquitinated proteins. This mechanism is particularly effective in cancer therapy, where it promotes the degradation of oncogenic proteins and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
  • 9-Ethyloxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Uniqueness

9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its prop-2-enoxyimino group, in particular, enhances its ability to interact with biological targets and undergo various chemical transformations .

Properties

IUPAC Name

9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5O/c1-2-7-22-21-15-11-6-4-3-5-10(11)14-16(15)20-13(9-18)12(8-17)19-14/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOXSIKLUAMDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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